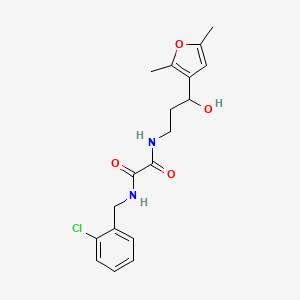

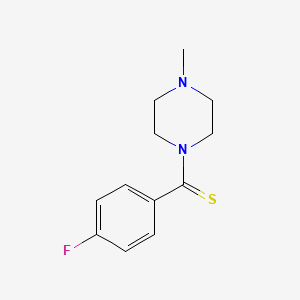

![molecular formula C16H22N4O B2515849 N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide CAS No. 1436258-76-2](/img/structure/B2515849.png)

N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide" is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss various acetamide derivatives with potential biological activities, including antitumor, antimicrobial, and analgesic properties. These compounds are characterized by the presence of an acetamide group and are often synthesized to explore their interactions with biological systems .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves reactions such as N-acylation, nucleophilic substitution, and cyclization. For instance, the reaction of amino-substituted heterocycles with cyanoacetate or activated acetic acid derivatives leads to the formation of N-substituted acetamides . The synthetic procedures often involve one-pot reactions under mild conditions, which are advantageous for producing a variety of heterocyclic compounds . The use of chiral amino acids as starting materials can introduce chirality into the acetamide derivatives, which is important for biological activity .

Molecular Structure Analysis

The molecular structures of these acetamide derivatives are often confirmed using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography. The crystal packing can be stabilized by various non-covalent interactions, including hydrogen bonds and halogen bonds . Computational methods like density functional theory (DFT) are used to investigate the electronic properties and stability of these molecules .

Chemical Reactions Analysis

Acetamide derivatives can undergo a range of chemical reactions, including cyclization to form heterocyclic rings such as pyridine, pyrimidine, and pyrazole . The reactivity of the cyano and amino groups in these molecules is often exploited to create diverse heterocyclic systems with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents such as phenyl rings, heteroatoms, and halogens can affect the molecule's polarity, solubility, and reactivity. The compounds' interactions with biological targets, such as enzymes and receptors, are often studied through in vitro assays and molecular docking analyses . These studies can reveal the potential of acetamide derivatives as therapeutic agents.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Research on compounds similar to N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide, such as novel azetidine-2-one derivatives of 1H-benzimidazole, has demonstrated significant antimicrobial and cytotoxic activities. These findings suggest potential applications in the development of new pharmaceutical agents targeting various bacterial infections and cancer cell lines. The exploration of such derivatives emphasizes the importance of synthetic chemistry in discovering new therapeutic agents with improved efficacy and specificity (Noolvi et al., 2014).

Chemical Synthesis and Structural Analysis

The chemical synthesis of complex molecules and their structural analysis forms the cornerstone of medicinal chemistry and drug development. Studies such as the synthesis and structural characterization of coordination complexes constructed from pyrazole-acetamide derivatives highlight the intricate relationships between molecular structure and biological activity. These investigations provide insights into designing more effective and selective drug candidates by manipulating molecular frameworks (Chkirate et al., 2019).

Drug Metabolism and Toxicology

Understanding the metabolism and toxicological profiles of compounds is essential for assessing their safety and efficacy as therapeutic agents. Studies on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes contribute to the broader field of pharmacokinetics, offering valuable data for evaluating the potential human health risks associated with exposure to these compounds. Such research is critical in the development of safer drugs and chemicals (Coleman et al., 2000).

Analytical Chemistry Applications

In analytical chemistry, compounds with functionalities similar to N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide can be employed as reagents or markers for detecting and quantifying biological molecules. The development of versatile aminoacetamide electrophore reagents, for instance, showcases the application of chemical synthesis in creating tools for trace organic analysis, enhancing the sensitivity and specificity of detection methods (Lu & Giese, 2000).

properties

IUPAC Name |

N-(cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-19(13-16(21)18-10-9-17)15-8-5-11-20(12-15)14-6-3-2-4-7-14/h2-4,6-7,15H,5,8,10-13H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOYMOLMULETGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC#N)C1CCCN(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-2-[methyl(1-phenylpiperidin-3-YL)amino]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

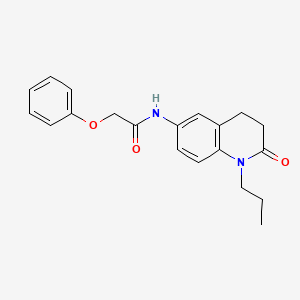

![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

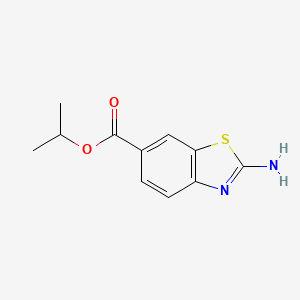

![(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid](/img/structure/B2515772.png)

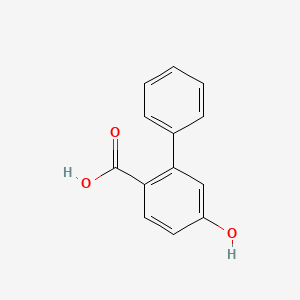

![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)

![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2515782.png)

![(4-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine dihydrochloride](/img/structure/B2515783.png)